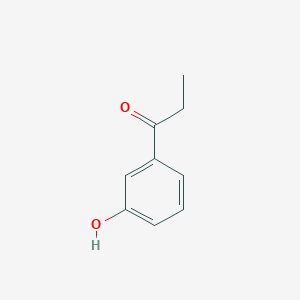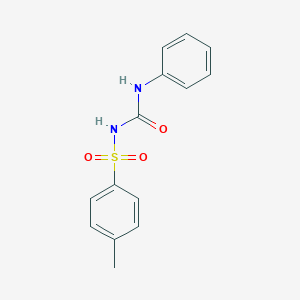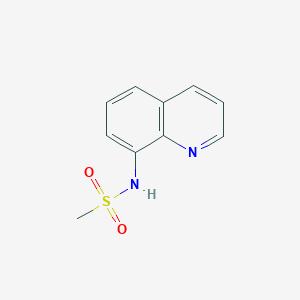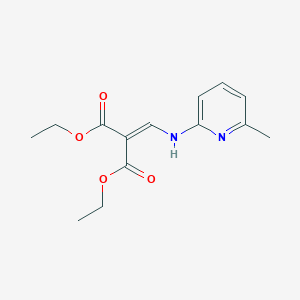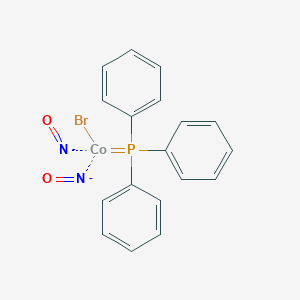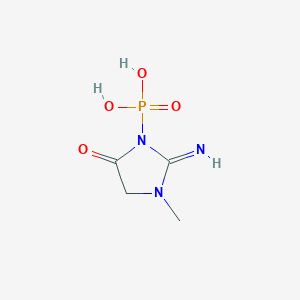
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine, commonly known as PMOI, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. PMOI is a small molecule that belongs to the class of imidazolidinones and has been found to exhibit a range of biological activities.
Mechanism Of Action
The mechanism of action of PMOI is not well understood. However, it has been proposed that PMOI inhibits the activity of enzymes such as DNA polymerase and RNA polymerase, which are essential for the replication of viruses and bacteria. PMOI has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
PMOI has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response. PMOI has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair.
Advantages And Limitations For Lab Experiments
PMOI has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. PMOI is also stable under a range of conditions, making it suitable for use in various assays. However, PMOI has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on PMOI. One area of research is to further elucidate the mechanism of action of PMOI. Another area of research is to explore the potential therapeutic applications of PMOI, particularly in the treatment of viral and bacterial infections and cancer. Additionally, future research could focus on developing analogs of PMOI with improved potency and selectivity.
Synthesis Methods
The synthesis of PMOI involves the condensation of imidazolidine-2,4-dione with phosphorus oxychloride followed by the addition of methylamine. The resulting product is then subjected to hydrolysis to obtain PMOI. The yield of the synthesis process is approximately 50%, and the purity of the final product is around 98%.
Scientific Research Applications
PMOI has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. PMOI has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus fumigatus.
PMOI has been studied for its antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus. In addition, PMOI has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
CAS RN |
14307-18-7 |
|---|---|
Product Name |
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine |
Molecular Formula |
C4H8N3O4P |
Molecular Weight |
193.1 g/mol |
IUPAC Name |
(2-imino-3-methyl-5-oxoimidazolidin-1-yl)phosphonic acid |
InChI |
InChI=1S/C4H8N3O4P/c1-6-2-3(8)7(4(6)5)12(9,10)11/h5H,2H2,1H3,(H2,9,10,11) |
InChI Key |
WGFPKVYOZXLIPN-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C1=N)P(=O)(O)O |
Canonical SMILES |
CN1CC(=O)N(C1=N)P(=O)(O)O |
synonyms |
3-phosphono-2-imino-1-methyl-4-oxoimidazolidine PIM-oxo-imidazolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





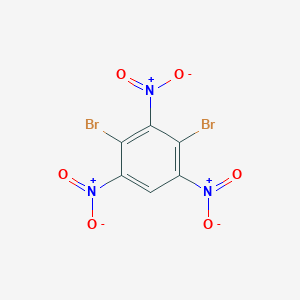
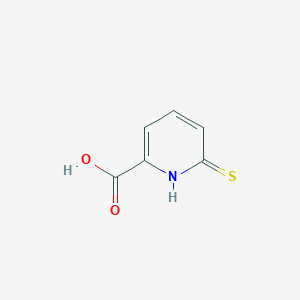

![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
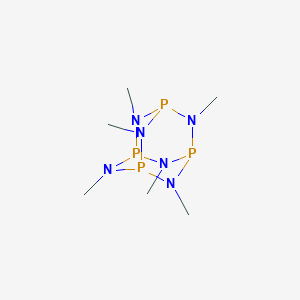
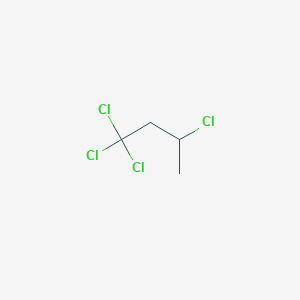
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
